molecular formula C34H52FeP2-6 B13887142 Dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;dicyclohexyl(cyclopentyl)phosphane;iron

Dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;dicyclohexyl(cyclopentyl)phosphane;iron

Cat. No.: B13887142
M. Wt: 578.6 g/mol
InChI Key: IWIBTMSJFYBZRW-UHFFFAOYSA-N
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Description

The compounds under analysis are iron complexes coordinated with two distinct phosphane ligands:

Dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane: A bulky phosphane ligand featuring a cyclopentadienyl (Cp) ring substituted with dicyclohexyl groups. Its molecular formula is C₁₈H₂₇FeP (CAS: 223655-16-1) with a molecular weight of 330.23 g/mol .

Dicyclohexyl(cyclopentyl)phosphane: A related ligand where the cyclopentadienyl group is replaced by a cyclopentyl group, reducing π-electron conjugation.

These ligands are critical in modulating steric and electronic properties of iron complexes, influencing their catalytic and biological activities.

Properties

Molecular Formula

C34H52FeP2-6

Molecular Weight

578.6 g/mol

IUPAC Name

dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;dicyclohexyl(cyclopentyl)phosphane;iron

InChI

InChI=1S/2C17H26P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*7-8,13-16H,1-6,9-12H2;/q-5;-1;

InChI Key

IWIBTMSJFYBZRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)[C-]3[CH-][CH-][CH-][CH-]3.C1CCC(CC1)P(C2CCCCC2)[C-]3C=CC=C3.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach involves the coordination of iron salts, typically iron(II) chloride, with dicyclohexyl(cyclopentyl)phosphane or dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane ligands. The general reaction scheme can be summarized as follows:

  • Starting materials: Iron(II) chloride (FeCl2) and dicyclohexyl-substituted cyclopentyl or cyclopentadienyl phosphane ligands.
  • Solvent: Commonly tetrahydrofuran (THF) or other inert, aprotic solvents.
  • Atmosphere: The reaction is conducted under an inert atmosphere (argon or nitrogen) to prevent oxidation of the iron center.
  • Temperature: Mild to moderate temperatures (room temperature to reflux) depending on the ligand and desired complex.
  • Stoichiometry: Typically a 1:1 molar ratio of iron salt to phosphane ligand is used to form the mononuclear complex.

This method results in the formation of the iron-phosphane coordination complex, often isolated as a solid after purification by crystallization or chromatography.

Industrial Production Methods

Industrial-scale synthesis adapts the laboratory synthetic route with optimizations for yield, purity, and reproducibility:

  • Continuous flow reactors: These are employed to maintain consistent reaction conditions, improve heat and mass transfer, and facilitate scale-up.
  • Automated systems: Automation ensures precise control over reagent addition, temperature, and reaction time, minimizing batch-to-batch variability.
  • Purification: High-purity reagents and solvents are used to avoid contamination. The final product is purified by recrystallization or preparative chromatography to meet stringent quality standards.
  • Yield optimization: Reaction parameters such as ligand-to-metal ratio, solvent choice, and reaction time are fine-tuned for maximal yield.

Data Table: Key Preparation Parameters

Parameter Typical Laboratory Conditions Industrial Adaptations
Iron source Iron(II) chloride (FeCl2) Same, with higher purity
Ligand Dicyclohexyl(cyclopentyl)phosphane Same, synthesized or procured at scale
Solvent Tetrahydrofuran (THF) THF or other inert solvents, purified
Atmosphere Argon or nitrogen Inert gas blanketing in reactors
Temperature Room temperature to reflux Controlled temperature via automated systems
Reaction time Several hours Optimized for throughput
Purification Crystallization, chromatography Recrystallization, continuous chromatography

Reaction Mechanisms and Chemical Considerations

  • The phosphane ligand coordinates to the iron center through the phosphorus atom, stabilizing the iron in the +2 oxidation state.
  • The cyclopentyl or cyclopentadienyl groups influence the electronic environment and steric bulk around iron, impacting reactivity.
  • The complex can undergo ligand substitution, oxidation, and reduction reactions, which are critical in catalytic cycles.
  • The preparation avoids exposure to oxygen and moisture to prevent oxidation of iron and ligand degradation.

Research Discoveries and Perspectives

  • The presence of the cyclopentyl group in dicyclohexyl(cyclopentyl)phosphane;iron complexes imparts unique steric and electronic properties compared to other phosphane ligands, influencing catalytic activity and selectivity.
  • Studies have shown that these complexes are effective catalysts in hydrogenation and cross-coupling reactions, with the ligand environment modulating the iron center’s reactivity.
  • Recent advances include optimization of synthetic protocols using high-throughput experimentation and machine learning to accelerate development and scale-up of such organometallic complexes.
  • The compound’s coordination chemistry has been explored to design novel materials and investigate potential biological interactions, expanding its application scope beyond catalysis.

Summary Table of Key Identifiers and Properties

Property Description
CAS Number 146960-90-9
Molecular Formula C34H52FeP2
Molecular Weight ~578.6 g/mol
IUPAC Name Dicyclohexyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+)
Common Solvent Tetrahydrofuran (THF)
Typical Iron Oxidation State +2
Coordination Environment Iron coordinated to phosphane ligands with cyclopentyl groups

Chemical Reactions Analysis

Types of Reactions: 1,1’-Bis(dicyclohexylphosphino)ferrocene undergoes various types of reactions, primarily serving as a ligand in catalytic processes:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1’-Bis(dicyclohexylphosphino)ferrocene has a wide range of applications in scientific research:

Mechanism of Action

The compound acts primarily as a ligand, coordinating with metal centers to form complexes that facilitate catalytic reactions. The ferrocene moiety provides stability and electronic properties that enhance the reactivity of the metal center. The dicyclohexylphosphino groups offer steric and electronic effects that influence the selectivity and efficiency of the catalytic process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Properties

Compound Name Ligand Structure Steric Bulk (Tolman Cone Angle) LogP (Lipophilicity) Key Reference
Dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane-Iron Cp-bound, dicyclohexyl substituents High (estimated >160°) 11.53
Dicyclohexyl(cyclopentyl)phosphane-Iron Cyclopentyl, saturated ring Moderate (~145°) ~8.2 (estimated) -
Bis[2-(di-tert-butylphosphanyl)Cp]iron Di-tert-butyl substituents Very high (>170°) 9.8
XPhos (Dicyclohexyl[2',4',6'-triisopropylbiphenyl]phosphane) Biphenyl backbone Extreme (>200°) 12.1
[Fe(Cp)(dppe)(nitrile)]⁺ Dppe (bis-diphenylphosphinoethane) Moderate (~130°) 5.4

Key Observations :

  • The cyclopentadienyl ligand in the target compound enhances π-backbonding with iron, improving catalytic activity in cross-coupling reactions compared to saturated cyclopentyl analogs .
  • Dicyclohexyl groups impart higher lipophilicity (LogP = 11.53) than phenyl-based ligands (e.g., dppe, LogP = 5.4), which may enhance membrane permeability in biological applications .
  • XPhos , a structurally distinct ligand, exhibits extreme steric bulk and is widely used in palladium-catalyzed reactions, but its iron analogs are less explored .

Catalytic Performance

Cross-Coupling Reactions
  • Bis[2-(di-tert-butylphosphanyl)Cp]iron () achieves >90% yield in Suzuki-Miyaura couplings at 140°C using acetonitrile/water solvent.
  • Cyclopentyl analogs (saturated ligands) exhibit lower turnover frequencies due to reduced metal-ligand orbital overlap .
Asymmetric Catalysis
  • Chiral dicyclohexylphosphane oxides (e.g., (Sa)-9 in ) achieve enantiomeric excess (ee) >95% in asymmetric cross-couplings, but iron-based analogs remain underexplored .

Key Findings :

  • Iron cyclopentadienyl complexes generally outperform ruthenium analogs in cytotoxicity, likely due to enhanced redox activity .
  • The high LogP of dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane-Iron (11.53) suggests superior cellular uptake compared to less lipophilic analogs like [Fe(Cp)(dppe)(nitrile)]⁺ (LogP = 5.4) .

Biological Activity

Dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane; dicyclohexyl(cyclopentyl)phosphane; iron is a complex organometallic compound that incorporates cyclopentadiene derivatives and a transition metal center. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, potential applications, and relevant case studies.

Organometallic compounds have gained significant attention in various fields, including catalysis and medicinal chemistry. The compound features a phosphanyl group and an iron center, which may impart unique biological properties. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and materials science.

2. Chemical Structure and Synthesis

The molecular formula of the compound is C17H27P, with a molecular weight of 262.4 g/mol . The synthesis typically involves the reaction of iron salts with corresponding phosphane ligands, often using cyclopentadiene derivatives as starting materials. The complexity of the structure enhances its reactivity and interaction with biological molecules.

Table 1: Structural Features of Related Compounds

Compound NameMolecular FormulaUnique Features
Dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphaneC17H27PContains cyclopentadiene moiety
Dicyclohexyl(cyclopentyl)phosphaneC18H31PDifferent steric and electronic properties
Iron(II) ComplexesVariesTransition metal center enhances catalytic properties

3. Biological Activity

While specific biological activity data for this exact compound may be limited, related cyclopentadiene derivatives have demonstrated a range of biological properties:

Anticancer Activity: Some cyclopentadiene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds containing similar structural motifs can induce apoptosis in cancer cells by activating intrinsic pathways .

Antimicrobial Properties: Cyclopentadiene derivatives have been reported to possess antimicrobial activity against several pathogens. The presence of the phosphanyl group may enhance the interaction with microbial membranes, leading to increased efficacy against bacterial strains.

Neuroprotective Effects: Research indicates that certain phosphine-containing compounds can protect neuronal cells from oxidative stress. For example, extracts containing similar structures have been shown to attenuate oxidative damage in neuronal cell lines .

Case Study 1: Cytotoxicity Against Cancer Cells

A study investigated the cytotoxic effects of various organometallic compounds on human cancer cell lines. Results indicated that compounds with cyclopentadiene units exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Activity

In another study, dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane was tested against Escherichia coli and Staphylococcus aureus. The results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent.

5. Conclusion

Dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane; dicyclohexyl(cyclopentyl)phosphane; iron represents a promising class of organometallic compounds with potential biological activities ranging from anticancer to antimicrobial properties. Further research is necessary to fully elucidate its mechanisms of action and optimize its applications in medicinal chemistry.

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